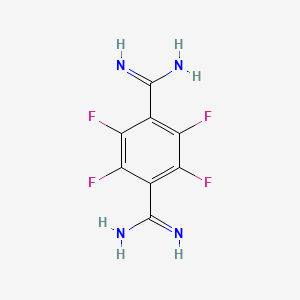
1,4-Diamidino-2,3,5,6-tetrafluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenedicarboximidamide, 2,3,5,6-tetrafluoro- is an organic compound characterized by the presence of four fluorine atoms attached to a benzene ring, along with two carboximidamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Benzenedicarboximidamide, 2,3,5,6-tetrafluoro- can be synthesized through the reaction of 2,3,5,6-tetrafluoroterephthaloyl chloride with ammonia or an amine. The reaction typically involves dissolving the terephthaloyl chloride in an organic solvent, such as dichloromethane, and then adding the ammonia or amine under controlled conditions. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 1,4-Benzenedicarboximidamide, 2,3,5,6-tetrafluoro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzenedicarboximidamide, 2,3,5,6-tetrafluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboximidamide groups to amines.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of tetrafluoroterephthalic acid.
Reduction: Formation of tetrafluoroterephthalic diamine.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,4-Benzenedicarboximidamide, 2,3,5,6-tetrafluoro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug design and development due to its unique chemical properties.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,4-Benzenedicarboximidamide, 2,3,5,6-tetrafluoro- involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its reactivity and stability, allowing it to participate in various chemical reactions. The carboximidamide groups can form hydrogen bonds and interact with biological molecules, potentially influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzenedicarboximidamide: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,3,5,6-Tetrafluoroterephthalic acid: Contains carboxylic acid groups instead of carboximidamide groups.
1,4-Diaminobenzene, 2,3,5,6-tetrafluoro-: Contains amino groups instead of carboximidamide groups.
Uniqueness
1,4-Benzenedicarboximidamide, 2,3,5,6-tetrafluoro- is unique due to the presence of both fluorine atoms and carboximidamide groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
885958-45-2 |
|---|---|
Formule moléculaire |
C8H6F4N4 |
Poids moléculaire |
234.15 g/mol |
Nom IUPAC |
2,3,5,6-tetrafluorobenzene-1,4-dicarboximidamide |
InChI |
InChI=1S/C8H6F4N4/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16/h(H3,13,14)(H3,15,16) |
Clé InChI |
KMUBDCOLCJILAB-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)C(=N)N)F)F)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Dihydronaphtho-[1,2-b]benzofuran](/img/structure/B12079540.png)
![{6-Azaspiro[2.5]octan-1-ylmethyl}(cyclopropylmethyl)amine](/img/structure/B12079549.png)

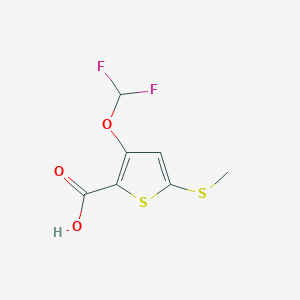
![1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12079565.png)

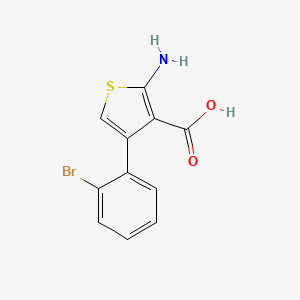
![1-[(2-Fluoro-5-methylphenyl)methyl]azetidine](/img/structure/B12079583.png)
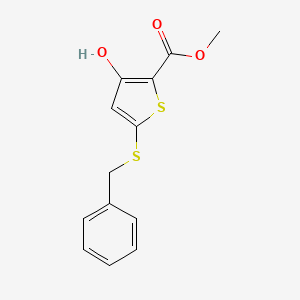
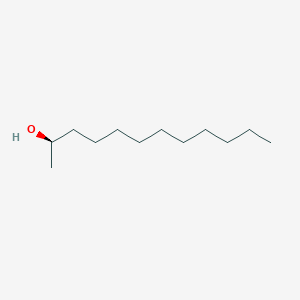


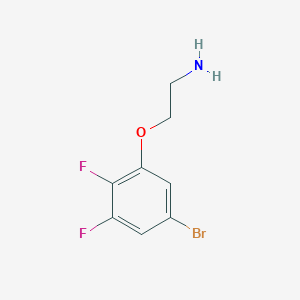
![(4-Nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/structure/B12079629.png)
